molecular formula C10H12BrCl B3056315 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene CAS No. 70335-40-9

2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene

Cat. No.: B3056315
CAS No.: 70335-40-9
M. Wt: 247.56 g/mol
InChI Key: LSEDHNDZISRJSQ-UHFFFAOYSA-N
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Description

2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene is a halogenated aromatic compound characterized by a benzene ring substituted with bromine at position 2, a chloromethyl group at position 4, and methyl groups at positions 1, 3, and 3. This structural arrangement imparts unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and materials science. Its C3-symmetric derivatives, such as MC2 and OC2, have been studied for pH-responsive opioid scaffolds . The compound is typically synthesized via one- or two-step reactions, emphasizing efficiency and scalability, though green chemistry metrics highlight opportunities for optimization in yield and sustainability .

Properties

IUPAC Name

2-bromo-4-(chloromethyl)-1,3,5-trimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrCl/c1-6-4-7(2)10(11)8(3)9(6)5-12/h4H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEDHNDZISRJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1CCl)C)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90294158
Record name 2-bromo-4-(chloromethyl)-1,3,5-trimethylbenzene
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URL https://comptox.epa.gov/dashboard/DTXSID90294158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70335-40-9
Record name NSC94822
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94822
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromo-4-(chloromethyl)-1,3,5-trimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Electrophilic Aromatic Bromination

The initial step in synthesizing 2-bromo-4-(chloromethyl)-1,3,5-trimethylbenzene involves brominating 1,3,5-trimethylbenzene. Bromination occurs via electrophilic aromatic substitution (EAS), where bromine (Br₂) acts as the electrophile in the presence of a Lewis acid catalyst, typically iron(III) bromide (FeBr₃). The methyl groups on the benzene ring direct bromination to the para position relative to existing substituents.

Reaction Conditions:

  • Catalyst: FeBr₃ (5–10 mol%)
  • Solvent: Dichloromethane (DCM) or carbon tetrachloride (CCl₄)
  • Temperature: 0–25°C
  • Yield: 70–85%

The reaction proceeds via the generation of a bromonium ion (Br⁺), which attacks the electron-rich aromatic ring. Steric hindrance from the three methyl groups limits bromination to the 2-position, ensuring regioselectivity.

Chloromethylation of 2-Bromo-1,3,5-Trimethylbenzene

Chloromethylation via Blanc Reaction

The brominated intermediate undergoes chloromethylation using the Blanc reaction, which introduces a chloromethyl (–CH₂Cl) group at the 4-position. This step employs formaldehyde (CH₂O) and hydrochloric acid (HCl) under acidic conditions.

Reaction Mechanism:

  • Formation of Hydroxymethyl Intermediate:
    Formaldehyde reacts with HCl to form chloromethyl alcohol (ClCH₂OH), which protonates to generate a chloromethyl cation (ClCH₂⁺).
    $$
    \text{CH}2\text{O} + \text{HCl} \rightarrow \text{ClCH}2\text{OH} \xrightarrow{\text{H}^+} \text{ClCH}2^+ + \text{H}2\text{O}
    $$
  • Electrophilic Attack:
    The chloromethyl cation reacts with the aromatic ring, preferentially at the 4-position due to the directing effects of the methyl and bromine groups.

Optimized Conditions:

  • Reagents: Paraformaldehyde (1.2 equiv), HCl (conc., 5 equiv)
  • Catalyst: ZnCl₂ (10 mol%)
  • Temperature: 50–60°C
  • Yield: 60–75%

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance efficiency and scalability. Key parameters include:

Parameter Value
Residence Time 15–30 minutes
Temperature 50°C (bromination), 60°C (chloromethylation)
Pressure 1–2 atm
Throughput 100–200 kg/day

Automated systems ensure precise control over stoichiometry and reaction kinetics, achieving >90% purity post-distillation.

Comparative Analysis of Synthetic Routes

Alternative Brominating Agents

While Br₂/FeBr₃ is standard, alternatives like N-bromosuccinimide (NBS) offer milder conditions:

Agent Temperature (°C) Yield (%) Purity (%)
Br₂/FeBr₃ 25 85 95
NBS/UV 40 78 92

NBS reduces side products but requires UV activation, increasing operational complexity.

Challenges and Mitigation Strategies

Byproduct Formation

Common byproducts include di-brominated isomers and over-chlorinated derivatives. Strategies to minimize these include:

  • Low-Temperature Bromination: Limits polybromination.
  • Stepwise Addition of Reagents: Prevents excess halogen accumulation.

Recent Advances in Catalysis

Zeolite-Based Catalysts

Zeolites with tailored pore structures (e.g., H-ZSM-5) enhance regioselectivity in chloromethylation, achieving 88% yield at 50°C.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce carboxylic acids or aldehydes.

Scientific Research Applications

2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.

    Biology: The compound is used in the study of biochemical pathways and as a probe to investigate enzyme activities.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and active ingredients in drugs.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in electrophilic and nucleophilic reactions, respectively. The methyl groups can undergo oxidation or reduction, affecting the overall reactivity of the compound. The pathways involved include electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene with structurally analogous halogenated trimethylbenzenes, focusing on substituent positions, reactivity, and applications:

Compound Name CAS No. Substituents (Positions) Similarity Score Key Properties/Applications
This compound - Br (2), CH2Cl (4), CH3 (1,3,5) - Intermediate for C3-symmetric opioids
1-Bromo-2-chloro-3,5-dimethylbenzene 933585-12-7 Br (1), Cl (2), CH3 (3,5) 0.88 Higher steric hindrance; slower nucleophilic substitution
5-Bromo-1,3-dichloro-2-methylbenzene 204930-37-0 Br (5), Cl (1,3), CH3 (2) 0.88 Enhanced electrophilic reactivity due to Cl at adjacent positions
2-Bromo-1,3,5-trimethyl-4-nitrobenzene 90561-85-6 Br (2), NO2 (4), CH3 (1,3,5) - Strong electron-withdrawing nitro group; used in explosives and dyes
1,3,5-Trimethylbenzene (Mesitylene) 108-67-8 CH3 (1,3,5) - Baseline for HO radical reactivity studies (k = 5.67 × 10^-11 cm³ molecule⁻¹ s⁻¹)

Structural and Electronic Effects

  • Substituent Position : The bromine position (e.g., 2 vs. 1 or 5) significantly alters electronic effects. For example, bromine at position 2 in the target compound creates a para-directing effect for the chloromethyl group, enhancing its susceptibility to nucleophilic attack compared to 1-Bromo-2-chloro-3,5-dimethylbenzene .
  • Electron-Withdrawing Groups : The nitro group in 2-Bromo-1,3,5-trimethyl-4-nitrobenzene reduces ring electron density, contrasting with the electron-donating methyl groups in mesitylene. This difference impacts applications, such as the nitro derivative’s use in explosives versus mesitylene’s role as a solvent .

Biological Activity

2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene, with the molecular formula C10H12BrCl, is an organic compound derived from benzene. This compound features multiple halogen and methyl substituents, which contribute to its unique chemical reactivity and potential biological activity. Understanding its biological activity is crucial for its applications in medicinal chemistry and organic synthesis.

The synthesis of this compound typically involves the bromination of 1,3,5-trimethylbenzene followed by chloromethylation. The process can be summarized as follows:

  • Bromination : 1,3,5-trimethylbenzene is treated with bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3) to introduce a bromine atom at the 2-position.
  • Chloromethylation : The brominated product reacts with formaldehyde (CH2O) and hydrochloric acid (HCl) to add a chloromethyl group at the 4-position.

The biological activity of this compound is largely attributed to its electrophilic nature due to the presence of bromine and chlorine atoms. These halogens can participate in nucleophilic substitution reactions, making the compound reactive towards various biological targets.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities. Below are key findings regarding its biological effects:

Anticancer Activity

A study investigated the carcinogenic potential of compounds similar to this compound using various assays:

  • Salmonella/microsome assay : This assay indicated mutagenic activity.
  • DNA repair assay in HeLa cells : The compound showed significant DNA damage response.
  • Mouse lymphoma mutation assay : The compound did not exhibit activity in this assay .

This suggests that while there is potential for mutagenicity, further studies are necessary to clarify its role in cancer biology.

Enzyme Interaction Studies

The compound has been utilized as a probe in biochemical pathways to study enzyme activities. Its ability to modify enzyme function through electrophilic interactions allows researchers to investigate metabolic pathways and enzyme kinetics.

Case Studies

Several case studies highlight the biological implications of similar compounds:

  • Case Study on Chloromethylbiphenyls : Research on chloromethylbiphenyl derivatives demonstrated their ability to induce mutagenic responses in bacterial assays. The findings suggested that structural modifications significantly influence biological outcomes .
  • Pharmaceutical Applications : As a precursor for pharmaceutical compounds, derivatives of this compound have been explored for their therapeutic potential against various diseases due to their reactivity and ability to form complex structures.

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

Compound NameBiological ActivityAssay TypeResult
4-ChloromethylbiphenylMutagenicitySalmonella/microsome assayPositive
Benzyl ChlorideMutagenicityDNA repair assayPositive
4-Hydroxymethyl-biphenylInactiveMouse lymphoma mutation assayNegative
This compoundPotential mutagenicityVarious assaysMixed results

Q & A

Q. What are the common synthetic routes for 2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene, and what intermediates are critical for its preparation?

Methodological Answer: Synthesis typically involves multi-step halogenation and alkylation strategies. For example:

  • Friedel-Crafts alkylation to introduce methyl groups on the benzene ring, followed by bromination at the ortho position using reagents like NBS (N-bromosuccinimide) under radical conditions .
  • Chloromethylation via the Blanc reaction (using formaldehyde and HCl in the presence of Lewis acids like ZnCl₂) to install the chloromethyl group at position 4. Intermediate isolation (e.g., 1,3,5-trimethylbenzene derivatives) is critical for controlling regioselectivity .
  • Purification steps often involve column chromatography or recrystallization, with purity verified by GC/HPLC (>97% as per industrial standards) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm substitution patterns (e.g., methyl groups at 1,3,5 positions and bromo/chloromethyl groups). For example, the chloromethyl group (-CH₂Cl) appears as a triplet near δ 4.5–5.0 ppm in 1^1H NMR .
  • GC-MS/HPLC : Quantify purity (>97%) and detect trace impurities (e.g., residual solvents or halogenated byproducts) .
  • Melting Point Analysis : Compare observed values (e.g., 149–150°C for structurally similar brominated aromatics) to literature data .

Advanced Research Questions

Q. How do steric effects from the 1,3,5-trimethyl groups influence reactivity in cross-coupling reactions?

Methodological Answer: The bulky methyl groups hinder electrophilic substitution and alter reaction pathways:

  • Suzuki-Miyaura Coupling : Steric hindrance reduces reactivity at the bromo site. Use bulky palladium catalysts (e.g., XPhos) to enhance turnover .
  • Nucleophilic Substitution : The chloromethyl group may undergo SN2 reactions, but steric crowding can favor elimination (e.g., forming alkenes). Solvent polarity (e.g., DMF vs. THF) and temperature (0–6°C storage recommended for similar compounds) mitigate side reactions .
  • Computational modeling (DFT) can predict reactive sites by analyzing electron density and steric maps .

Q. What strategies optimize regioselectivity in synthesizing derivatives via halogen exchange?

Methodological Answer:

  • Directed Ortho-Metalation : Use directing groups (e.g., -OCH₃) to position substituents before demethylation, as seen in the synthesis of 1-bromo-3,5-dimethoxybenzene derivatives .
  • Halogen Dance Reactions : Redistribute bromine atoms on the aromatic ring under controlled basic conditions (e.g., LDA) to access meta- or para-substituted products .
  • Microwave-Assisted Synthesis : Accelerate reactions to reduce decomposition (e.g., 140–141°C for trifluorobromobenzene derivatives) .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

Methodological Answer:

  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated species or dimerization byproducts) .
  • Reaction Optimization : Screen catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), solvents (polar aprotic vs. ethers), and temperatures (e.g., 115–117°C for alkyl bromides) .
  • Reproducibility Protocols : Standardize anhydrous conditions (e.g., molecular sieves) and reagent purity (>95% as per industrial guidelines) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene

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